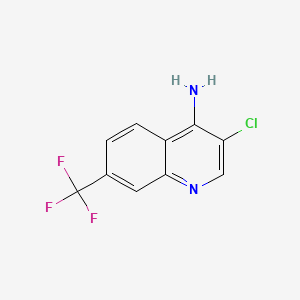
3-Chloro-7-(trifluoromethyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-7-(trifluoromethyl)quinolin-4-amine (CTQA) is a synthetic organic compound that belongs to the quinoline family. It has a molecular formula of C10H6ClF3N2 and a molecular weight of 246.617 .
Synthesis Analysis
The synthesis of CTQA and its derivatives often involves condensation reactions . For instance, a series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives have been prepared .Molecular Structure Analysis
The molecular structure of CTQA includes a quinoline core with a trifluoromethyl group at the 7-position and an amine group at the 4-position . The presence of the trifluoromethyl group can significantly influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The trifluoromethyl group in CTQA can participate in various chemical reactions. For instance, oxidative trifluoromethylation reactions have been reported, involving various nucleophiles with CF3SiMe3 in the presence of oxidants .科学的研究の応用
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 3-Chloro-7-(trifluoromethyl)quinolin-4-amine is known to enhance pharmacological activity. This compound can be utilized in the development of new drugs, leveraging its potential to interact with various biological targets due to the presence of the trifluoromethyl group, which is a common pharmacophore in many FDA-approved drugs .
Antimicrobial Agents
Fluorinated quinolines, which include the 3-Chloro-7-(trifluoromethyl)quinolin-4-amine structure, have shown remarkable antibacterial activity. They can be synthesized and tested as potential antimicrobial agents, especially in the fight against drug-resistant bacteria .
Antineoplastic Agents
The quinoline ring system is a well-known structure in antineoplastic drugs. The unique properties of fluorinated quinolines, such as 3-Chloro-7-(trifluoromethyl)quinolin-4-amine, could be harnessed to develop novel cancer therapies, targeting specific enzymes or pathways involved in cancer cell proliferation .
Agrochemical Research
In agriculture, fluorinated quinolines can serve as potent pesticides or herbicides. The trifluoromethyl group in 3-Chloro-7-(trifluoromethyl)quinolin-4-amine could be explored for its efficacy in protecting crops from pests and diseases, contributing to increased agricultural productivity .
Material Science
The compound’s potential for creating materials with unique properties, such as liquid crystals, could be investigated. Its structural features might contribute to the development of advanced materials for electronic displays or other applications where liquid crystals are used .
Enzyme Inhibition Studies
As an enzyme inhibitor, 3-Chloro-7-(trifluoromethyl)quinolin-4-amine could be valuable in biochemical research to study enzyme mechanisms or to develop inhibitors for enzymes that are therapeutic targets for various diseases .
Neurological Disorders Research
The compound’s influence on neurotransmitter systems could be examined for potential applications in treating neurological disorders. Its structural similarity to known compounds that affect serotonin reuptake, for example, suggests possible research avenues in this area .
Catalysis
In the field of catalysis, the unique electronic properties imparted by the trifluoromethyl group could make 3-Chloro-7-(trifluoromethyl)quinolin-4-amine a candidate for developing new catalytic processes, potentially leading to more efficient chemical reactions .
作用機序
特性
IUPAC Name |
3-chloro-7-(trifluoromethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2/c11-7-4-16-8-3-5(10(12,13)14)1-2-6(8)9(7)15/h1-4H,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEWSFLTVGBMOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672762 |
Source


|
| Record name | 3-Chloro-7-(trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-7-(trifluoromethyl)quinolin-4-amine | |
CAS RN |
1203579-71-8 |
Source


|
| Record name | 3-Chloro-7-(trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)
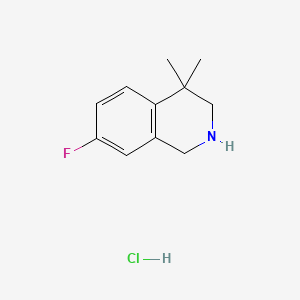
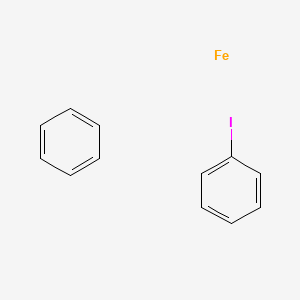
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)
![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)
![1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598878.png)

![(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B598881.png)
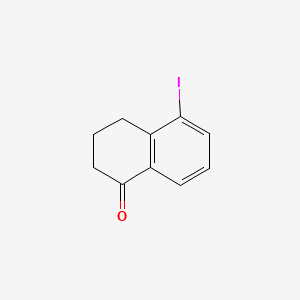


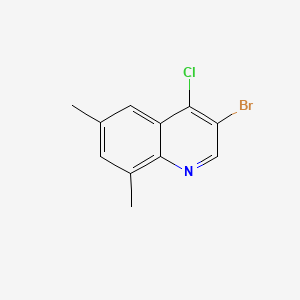
![(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol](/img/structure/B598892.png)
